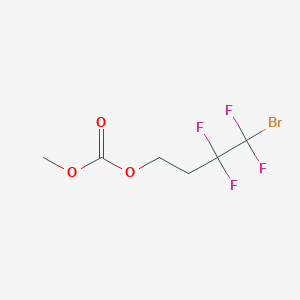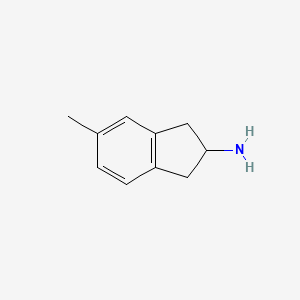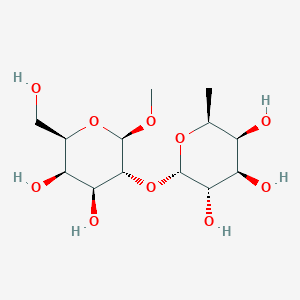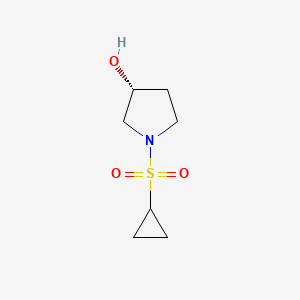
5-Carbamoylmethyl-2'-o-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O(2)'-Methyl-5-carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is known for its role in the modification of uridine residues at the wobble position of tRNA, which is crucial for the proper decoding of genetic information during protein synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of methylating agents and carbamoylating reagents under controlled temperatures and pH levels .
Industrial Production Methods
the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes .
化学反应分析
Types of Reactions
O(2)'-Methyl-5-carbamoylmethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
科学研究应用
O(2)'-Methyl-5-carbamoylmethyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on molecular interactions.
Biology: The compound plays a role in the study of tRNA modifications and their impact on protein synthesis and genetic code translation.
Medicine: Research on O(2)'-Methyl-5-carbamoylmethyluridine contributes to understanding diseases related to tRNA modifications and potential therapeutic interventions.
作用机制
The mechanism of action of O(2)'-Methyl-5-carbamoylmethyluridine involves its incorporation into tRNA, where it modifies the uridine residue at the wobble position. This modification enhances the accuracy and efficiency of codon-anticodon pairing during translation, thereby influencing protein synthesis. The molecular targets include the ribosome and various enzymes involved in tRNA modification pathways .
相似化合物的比较
Similar Compounds
- 5-Carbamoylmethyluridine (ncm5U)
- 5-Carbamoylmethyl-2’-O-methyluridine (ncm5Um)
- 5-Methoxycarbonylmethyluridine (mcm5U)
- 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U)
Uniqueness
O(2)‘-Methyl-5-carbamoylmethyluridine is unique due to its specific modification at both the 2’-hydroxyl and 5-positions. This dual modification distinguishes it from other similar compounds and contributes to its specific role in tRNA function and protein synthesis .
属性
IUPAC Name |
2-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXUHQJRMXUOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)



![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)


![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)




![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

